molecular formula C22H25N3O2 B11276748 2-(4-Tert-butylphenoxy)-3-(morpholin-4-yl)quinoxaline

2-(4-Tert-butylphenoxy)-3-(morpholin-4-yl)quinoxaline

Cat. No.: B11276748
M. Wt: 363.5 g/mol
InChI Key: KHUHRPADQHKFQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Tert-butylphenoxy)-3-(morpholin-4-yl)quinoxaline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core substituted with a tert-butylphenoxy group and a morpholinyl group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenoxy)-3-(morpholin-4-yl)quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a diketone.

    Substitution with Tert-butylphenoxy Group: The tert-butylphenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a tert-butylphenol reacts with a suitable leaving group on the quinoxaline core.

    Introduction of the Morpholinyl Group: The morpholinyl group is incorporated through a nucleophilic substitution reaction, where morpholine reacts with an appropriate electrophilic site on the quinoxaline core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenoxy)-3-(morpholin-4-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.

    Substitution: The tert-butylphenoxy and morpholinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, are employed under controlled temperature and solvent conditions.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives, depending on the reagents used.

Scientific Research Applications

2-(4-Tert-butylphenoxy)-3-(morpholin-4-yl)quinoxaline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenoxy)-3-(morpholin-4-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but it often involves inhibition or activation of key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Tert-butylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide
  • 2-(4-Tert-butylphenyl)-1-morpholin-4-yl-ethanethione

Uniqueness

2-(4-Tert-butylphenoxy)-3-(morpholin-4-yl)quinoxaline stands out due to its unique combination of a quinoxaline core with tert-butylphenoxy and morpholinyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

4-[3-(4-tert-butylphenoxy)quinoxalin-2-yl]morpholine

InChI

InChI=1S/C22H25N3O2/c1-22(2,3)16-8-10-17(11-9-16)27-21-20(25-12-14-26-15-13-25)23-18-6-4-5-7-19(18)24-21/h4-11H,12-15H2,1-3H3

InChI Key

KHUHRPADQHKFQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2N4CCOCC4

Origin of Product

United States

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